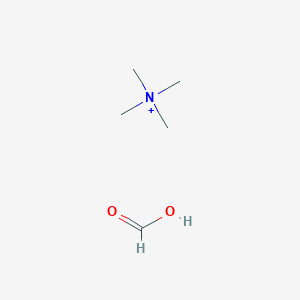

Formic acid; tetramethylammonium ion

CAS No.:

Cat. No.: VC16195153

Molecular Formula: C5H14NO2+

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14NO2+ |

|---|---|

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | formic acid;tetramethylazanium |

| Standard InChI | InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |

| Standard InChI Key | WWIYWFVQZQOECA-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(C)C.C(=O)O |

Introduction

Chemical Structure and Synthesis

Molecular Composition

Tetramethylammonium formate consists of a tetramethylammonium cation () and a formate anion (). The cation features a central nitrogen atom bonded to four methyl groups, creating a positively charged quaternary ammonium ion. The formate anion, a conjugate base of formic acid, contributes a negative charge distributed across its two oxygen atoms. This ionic pairing results in a stable crystalline structure in solid form, which dissociates readily in aqueous solutions .

Synthesis Methods

The compound is synthesized through the neutralization of tetramethylammonium hydroxide () with formic acid ():

This reaction typically occurs in an aqueous medium at ambient temperatures, yielding a 30% w/w aqueous solution as the commercial product . Industrial production emphasizes precise stoichiometric control to ensure high purity, with subsequent concentration steps to achieve the desired formulation .

Physical and Chemical Properties

Physicochemical Characteristics

Key properties of tetramethylammonium formate include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 102 °C | |

| Density (25°C) | 1.02 g/mL | |

| Refractive Index | Not reported | |

| Water Solubility | Fully miscible | |

| Molecular Weight | 119.16 g/mol | |

| CAS Number | 59138-84-0 |

The compound’s low temperature sensitivity and compatibility with stainless steel systems make it advantageous in industrial applications .

Reactivity and Stability

Tetramethylammonium formate participates in several chemical reactions:

-

Oxidation: Yields carbon dioxide and tetramethylammonium hydroxide under strong oxidizing conditions .

-

Reduction: Forms methanol and tetramethylammonium hydroxide when treated with reducing agents like lithium aluminum hydride .

-

Substitution: The formate anion can be replaced by nucleophiles such as halides, enabling its use in synthetic chemistry .

Recent density functional theory (DFT) studies highlight the polarization effects within the tetramethylammonium ion, which influence its electronic interactions in solution and solid states . These insights explain its stability and reactivity in diverse environments.

Industrial and Chemical Applications

Corrosion Inhibition

A primary application of tetramethylammonium formate lies in mitigating chloride-induced corrosion in stainless steel flow systems. By reducing depassivation risks, it enhances the longevity of industrial equipment, particularly in high-temperature or saline environments .

Phase-Transfer Catalysis

The compound’s ionic nature facilitates phase-transfer catalysis, enabling reactions between immiscible reactants in organic and aqueous phases. This property is leveraged in pharmaceutical and polymer synthesis .

Biological and Analytical Applications

Recent Research Insights

Electronic Polarization Effects

A 2024 study employing DFT and X-ray crystallography revealed significant sigma-bond polarization within the tetramethylammonium ion . This polarization enhances its interaction with anions like formate, stabilizing the crystal lattice and influencing solution-phase behavior. Such findings provide a theoretical foundation for optimizing its use in catalysis and materials science.

Industrial Formulation Advances

Recent formulations focus on improving the compound’s thermal stability, with 30% w/w aqueous solutions now standardized for commercial distribution . Innovations in production techniques aim to reduce energy consumption while maintaining high yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume